molecular formula C13H18N2O6 B2759942 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 405277-44-3

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2759942
CAS No.: 405277-44-3
M. Wt: 298.295
InChI Key: HSOFVFGPQDPRMG-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide is a synthetic organic compound with the molecular formula C13H18N2O6 It is characterized by the presence of hydroxyl groups, a methoxyphenyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves the reaction of 3-methoxyaniline with glycidol, followed by the addition of ethylenediamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of 3-methoxyaniline with glycidol to form an intermediate.

    Step 2: Addition of ethylenediamine to the intermediate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: Similar structure but with a longer alkyl chain.

    N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]stearamide: Another compound with a similar backbone but different functional groups.

Uniqueness

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other compounds with similar backbones but different substituents.

Properties

IUPAC Name

N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-21-10-4-2-3-9(5-10)14-11(19)12(20)15-13(6-16,7-17)8-18/h2-5,16-18H,6-8H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOFVFGPQDPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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